molecular formula C10H16N5O14P3 B14626317 Guanosine-3'-monophosphate-5'-diphosphate CAS No. 58902-76-4

Guanosine-3'-monophosphate-5'-diphosphate

Cat. No.: B14626317
CAS No.: 58902-76-4
M. Wt: 523.18 g/mol
InChI Key: HEYSFDAMRDTCJM-UUOKFMHZSA-N
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Description

Guanosine-3’-monophosphate-5’-diphosphate is a purine ribonucleoside diphosphate. It plays a crucial role in various biological processes, including cell growth and the biosynthesis of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine-3’-monophosphate-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The reaction conditions typically require the presence of magnesium ions (Mg²⁺) and a suitable buffer to maintain the pH at an optimal level for enzyme activity .

Industrial Production Methods

In industrial settings, guanosine-3’-monophosphate-5’-diphosphate is produced using recombinant Escherichia coli strains that overexpress the necessary enzymes for its biosynthesis. The production process involves fed-batch fermentation, where the recombinant E. coli is cultured in a bioreactor with controlled pH and nutrient supply . This method allows for the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Guanosine-3’-monophosphate-5’-diphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically involving reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally require controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of guanosine-3’-monophosphate-5’-diphosphate can lead to the formation of guanosine-3’-monophosphate-5’-triphosphate, while reduction can yield guanosine-3’-monophosphate .

Comparison with Similar Compounds

Properties

CAS No.

58902-76-4

Molecular Formula

C10H16N5O14P3

Molecular Weight

523.18 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(28-30(18,19)20)3(27-9)1-26-32(24,25)29-31(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

HEYSFDAMRDTCJM-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N

Origin of Product

United States

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